4,7-Dibromo-5,6-difluorobenzo[c][1,2,5]oxadiazole is a heterocyclic organic compound characterized by its unique structure that incorporates both bromine and fluorine atoms. The molecular formula for this compound is , and it has a molar mass of approximately 313.88 g/mol. This compound exists as a white to off-white crystalline solid with a melting point ranging from 153 °C to 156 °C .
The structure of 4,7-dibromo-5,6-difluorobenzo[c][1,2,5]oxadiazole includes a benzene-like ring fused to an oxadiazole moiety, which is known for its electronic properties. The presence of bromine and fluorine substituents enhances its electron-withdrawing capabilities, making it suitable for various applications in organic electronics and materials science .
While specific biological activity data for 4,7-dibromo-5,6-difluorobenzo[c][1,2,5]oxadiazole is limited, compounds with similar structures often exhibit significant biological effects. The electronic properties imparted by the bromine and fluorine substituents can influence interactions with biological targets. Research into related compounds suggests potential applications in medicinal chemistry and materials science due to their electronic properties and stability .
The synthesis of 4,7-dibromo-5,6-difluorobenzo[c][1,2,5]oxadiazole typically involves several key steps:
4,7-Dibromo-5,6-difluorobenzo[c][1,2,5]oxadiazole has numerous applications in advanced materials:
Interaction studies involving 4,7-dibromo-5,6-difluorobenzo[c][1,2,5]oxadiazole primarily focus on its role in cross-coupling reactions with other organic compounds. These studies reveal how the compound interacts with arylboronic acids or arylstannanes in palladium-catalyzed reactions to form extended conjugated systems. Such interactions are crucial for developing new materials with enhanced electronic properties for use in organic electronics .
Several compounds share structural similarities with 4,7-dibromo-5,6-difluorobenzo[c][1,2,5]oxadiazole:
| Compound Name | Similarities | Unique Features |
|---|---|---|
| 4,7-Dibromo-5,6-dinitrobenzo[c][1,2,5]thiadiazole | Heterocyclic structure; electron-withdrawing groups | Contains nitro groups instead of fluorine |
| 4-Bromo-5-fluoro-1H-pyrazole | Heterocyclic; potential electronic applications | Different heterocyclic framework |
| 7-Bromo-2-(trifluoromethyl)benzo[c][1,2,5]thiadiazole | Similar halogenated structure | Contains trifluoromethyl group |
The uniqueness of 4,7-dibromo-5,6-difluorobenzo[c][1,2,5]oxadiazole lies in its combination of both bromine and fluorine substituents on the oxadiazole ring. This specific arrangement significantly influences its electronic properties and reactivity compared to similar compounds. Its ability to participate effectively in cross-coupling reactions further enhances its utility in organic synthesis and material science applications .